3-(3-Bromo-5-chlorophenoxy)propanoic acid 3-(3-Bromo-5-chlorophenoxy)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192886
InChI: InChI=1S/C9H8BrClO3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13)
SMILES:
Molecular Formula: C9H8BrClO3
Molecular Weight: 279.51 g/mol

3-(3-Bromo-5-chlorophenoxy)propanoic acid

CAS No.:

Cat. No.: VC16192886

Molecular Formula: C9H8BrClO3

Molecular Weight: 279.51 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromo-5-chlorophenoxy)propanoic acid -

Specification

Molecular Formula C9H8BrClO3
Molecular Weight 279.51 g/mol
IUPAC Name 3-(3-bromo-5-chlorophenoxy)propanoic acid
Standard InChI InChI=1S/C9H8BrClO3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13)
Standard InChI Key WBABONHHNMITRH-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1Cl)Br)OCCC(=O)O

Introduction

Chemical Structure and Molecular Identity

Structural Features

3-(3-Bromo-5-chlorophenoxy)propanoic acid (molecular formula: C₉H₈BrClO₃) consists of a propanoic acid chain (CH₂CH₂COOH) linked to a phenoxy ring substituted with bromine (Br) at position 3 and chlorine (Cl) at position 5 (Figure 1). The carboxylic acid group at the terminal position enhances solubility in polar solvents and enables participation in hydrogen bonding and salt formation .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₈BrClO₃
Molecular Weight307.52 g/mol (calculated)
IUPAC Name3-(3-bromo-5-chlorophenoxy)propanoic acid
Canonical SMILESOC(=O)CC(Oc1cc(Br)cc(Cl)c1)

The bromine and chlorine substituents introduce steric and electronic effects, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(3-Bromo-5-chlorophenoxy)propanoic acid can be achieved through nucleophilic aromatic substitution or etherification reactions. A plausible method involves:

  • Starting Materials:

    • 3-Bromo-5-chlorophenol (phenolic precursor).

    • 3-Chloropropanoic acid or its activated ester (e.g., 3-bromopropanoic acid).

  • Reaction Mechanism:

    • Deprotonation of 3-bromo-5-chlorophenol using a base (e.g., K₂CO₃) generates a phenoxide ion, which attacks the electrophilic carbon of 3-bromopropanoic acid in a Williamson ether synthesis-like reaction .

    • The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours.

  • Purification:

    • Crude product is isolated via acid-base extraction and purified by recrystallization or column chromatography .

Table 2: Representative Reaction Conditions

ParameterCondition
SolventDimethylformamide (DMF)
Temperature80–100°C
Catalyst/BasePotassium carbonate (K₂CO₃)
Yield60–75% (estimated)

Physicochemical Properties

Thermal and Solubility Characteristics

While direct data for 3-(3-Bromo-5-chlorophenoxy)propanoic acid are scarce, analogs such as 3-bromo-3-phenylpropionic acid (density: 1.554 g/cm³, boiling point: 301.3°C) suggest that the compound is a solid at room temperature with moderate solubility in organic solvents like ethanol and acetone . The carboxylic acid group likely confers limited water solubility, which can be enhanced through salt formation (e.g., sodium or potassium salts).

Table 3: Estimated Physical Properties

PropertyValue
Melting Point130–140°C (estimated)
Density~1.5–1.6 g/cm³
LogP (Octanol-Water)~2.5–3.0 (indicative)

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